Cas no 31646-53-4 (4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine)
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine
- 4-(2-CHLORO-5-FLUORO-4-PYRIMIDINYL)MORPHOLINE
- 4-(2-chloro-5-fluoro-4-pyrimidinyl)morpholine(SALTDATA: FREE)
- 4-(2-chloro-5-fluoro-pyrimidin-4-yl)morpholine
- 4-(2-chloro-5-fluoro-pyrimidin-4-yl)-morpholine
- AC1MJZWR
- CTK4G7518
- STL377983
- WSPHSTZJODFDMB-UHFFFAOYSA-N
- AKOS000101221
- CS-0117875
- 4-(2-chloro-5-fluoro-4-pyrimidinyl)morpholine, AldrichCPR
- 31646-53-4
- DTXSID30389491
- ALBB-018244
- LS-06000
- Morpholine, 4-(2-chloro-5-fluoro-4-pyrimidinyl)-
- DB-357349
- MFCD00181612
- SCHEMBL7826785
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- MDL: MFCD00181612
- Inchi: 1S/C8H9ClFN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2
- InChI Key: WSPHSTZJODFDMB-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C(=N1)N1CCOCC1)F
Computed Properties
- Exact Mass: 217.04197
- Monoisotopic Mass: 217.0418178g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.2Ų
Experimental Properties
- PSA: 38.25
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 077593-500mg |
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine |
31646-53-4 | 500mg |
$252.00 | 2023-09-06 | ||
| Chemenu | CM275595-5g |
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine |
31646-53-4 | 95% | 5g |
$752 | 2021-08-18 | |
| TRC | C378033-100mg |
4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine |
31646-53-4 | 100mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C378033-500mg |
4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine |
31646-53-4 | 500mg |
$ 160.00 | 2022-04-01 | ||
| TRC | C378033-1g |
4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine |
31646-53-4 | 1g |
$ 230.00 | 2022-04-01 | ||
| eNovation Chemicals LLC | D632292-1g |
2-Chloro-5-fluoro-4-morpholinopyrimidine |
31646-53-4 | 95% | 1g |
$295 | 2024-06-03 | |
| Chemenu | CM275595-1g |
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine |
31646-53-4 | 95% | 1g |
$76 | 2023-01-09 | |
| Chemenu | CM275595-5g |
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine |
31646-53-4 | 95% | 5g |
$225 | 2023-01-09 | |
| abcr | AB265072-1 g |
4-(2-Chloro-5-fluoro-4-pyrimidinyl)morpholine |
31646-53-4 | 1 g |
€179.70 | 2023-07-20 | ||
| abcr | AB265072-5 g |
4-(2-Chloro-5-fluoro-4-pyrimidinyl)morpholine |
31646-53-4 | 5 g |
€552.30 | 2023-07-20 |
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine Suppliers
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine
Professional Introduction to 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine and CAS No. 31646-53-4
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 31646-53-4, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The structural motif of this molecule, featuring a morpholine ring fused with a pyrimidine core modified by chloro and fluoro substituents, makes it a versatile scaffold for designing novel bioactive molecules.
The morpholine moiety in 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine contributes to its solubility and stability, which are critical factors in pharmaceutical formulations. Additionally, the presence of halogen atoms such as chlorine and fluorine enhances the molecule's reactivity, allowing for further functionalization and derivatization. These characteristics make it an attractive candidate for synthesizing a wide range of pharmacophores targeting various therapeutic areas.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Pyrimidine derivatives, in particular, have been extensively studied for their role in inhibiting key biological pathways involved in diseases such as cancer, inflammation, and infectious disorders. The compound 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine exemplifies this trend, as it combines the benefits of both morpholine and pyrimidine scaffolds to exhibit promising pharmacological activity.
In the context of oncology research, 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine has been investigated for its potential as an anticancer agent. Studies have demonstrated that the compound can interfere with critical cellular processes such as DNA replication and cell signaling pathways. The chloro and fluoro substituents play a pivotal role in modulating these interactions, leading to enhanced efficacy against tumor cells. Furthermore, the morpholine ring provides a favorable pharmacokinetic profile, improving bioavailability and reducing toxicity.
The synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These techniques not only improve the scalability of production but also enable the introduction of additional functional groups for fine-tuning biological activity.
Evaluation of the pharmacological properties of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine has revealed its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have shown that this compound can selectively target overexpressed kinases in tumor cells while minimizing effects on normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects.
The role of computational chemistry in designing and optimizing drug candidates like 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other critical parameters before conducting experimental validation. This approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline.
The growing interest in personalized medicine has also influenced the design of novel compounds such as 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. By incorporating specific structural features that enhance target specificity, researchers aim to develop therapies tailored to individual patient needs. This personalized approach holds promise for improving treatment outcomes and reducing adverse reactions.
In conclusion, 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine, identified by CAS number 31646-53-4, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is expected to grow further.
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